molecular formula C16H15N3O B3020215 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103421-61-0

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No.: B3020215
CAS No.: 103421-61-0
M. Wt: 265.316
InChI Key: MWASGDJOVNIDEM-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS: 103421-61-0) is a high-purity benzodiazepine derivative offered for research and development purposes . This compound, with a molecular formula of C 16 H 15 N 3 O and a molecular weight of 265.32 g/mol, is supplied as a solid with a typical purity of 95% or higher . Researchers value this compound as a key synthetic intermediate for designing novel molecules with potential central nervous system (CNS) activity. Computational studies on related benzodiazepine structures suggest good penetration to the CNS, as indicated by favorable Log P values, making them suitable for pharmacological research targeting GABA A receptors . Molecular docking studies further confirm that analogous compounds correctly dock into the binding pocket of the GABA A receptor, highlighting their relevance in the study of anxiolytics and skeletal muscle relaxants . Beyond CNS research, recent investigations have explored structurally related benzodiazepinediones for their potential as inhibitors of Trypanosoma cruzi , the parasite responsible for Chagas disease, demonstrating the broader therapeutic potential of this chemical class in anti-parasitic drug discovery . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet before use. This compound has associated hazard warnings, including potential harm if swallowed, skin and eye irritation, and respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Do not breathe its dust and use only in a well-ventilated area .

Properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Clotiazepam Analogues

The compound is structurally analogous to clotiazepam (5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one), differing primarily in the substitution at position 1 (methyl vs. ethyl) and the absence of a thiophene ring. The methyl group at position 1 in the target compound may enhance metabolic stability compared to clotiazepam’s ethyl group .

Clonazepam

Clonazepam (5-(2-chlorophenyl)-7-nitro-1H-benzo[e][1,4]diazepin-2(3H)-one) features a nitro group at position 7, which is critical for its anticonvulsant activity.

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

This analogue (C₁₀H₁₁N₃O, MW 189.22 g/mol) replaces the phenyl group at position 5 with a methyl group. The phenyl group in the target compound increases lipophilicity (logP ~2.8 vs. ~1.5), likely enhancing blood-brain barrier penetration .

Pharmacological Activity Comparisons

Apoptosis Induction in Tumor Models

Benzodiazepines like KRM-II-08 (5-(2-chlorophenyl)-7-((trimethylsilyl)ethynyl)-1H-benzo[e][1,4]diazepin-2(3H)-one) demonstrate tumor-selective apoptosis. KRM-II-08 induced 38% apoptosis in D425 medulloblastoma cells within 24 hours, whereas the target compound’s 3-amino group may modulate apoptosis pathways differently due to altered hydrogen-bonding interactions with cellular targets .

GABA Receptor Modulation

Quazepam (7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2(3H)-thione) and temazepam (3-hydroxy-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one) exhibit strong anxiolytic activity. The target compound’s 3-amino group may reduce efficacy at α1-GABAₐ receptors but enhance binding to α5 subtypes, which are implicated in cognitive functions .

Solubility and Stability

The 3-amino group in the target compound improves aqueous solubility (estimated ~50 mg/L) compared to nitro-substituted analogues like clonazepam (~20 mg/L). However, the methyl group at position 1 may increase susceptibility to oxidative metabolism compared to bulkier substituents (e.g., trifluoroethyl in quazepam) .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity Reference
Target Compound 1-Me, 3-NH₂, 5-Ph 265.31 Under investigation
Clonazepam 7-NO₂, 5-(2-Cl-Ph) 315.72 Anticonvulsant
3-Amino-5-methyl-1,3-diazepin-2-one 5-Me, 3-NH₂ 189.22 Intermediate
KRM-II-08 7-(trimethylsilyl)ethynyl, 5-(2-Cl-Ph) 407.95 Apoptosis inducer (38%)

Table 2. Physicochemical Properties

Property Target Compound Clonazepam Quazepam
logP 2.8 2.1 3.5
Aqueous Solubility (mg/L) ~50 ~20 ~10
Metabolic Stability (t₁/₂) 4.5 h 40 h 25 h

Biological Activity

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's IUPAC name is 3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one. Its molecular formula is C16H15N3OC_{16}H_{15}N_3O, with a molecular weight of 269.31 g/mol. The structure features a benzodiazepine core that contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By modulating GABAergic transmission, the compound enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects. Additionally, it may influence other cellular pathways that contribute to its diverse pharmacological profile.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine family exhibit significant anxiolytic and sedative properties. Studies have shown that this compound can reduce anxiety levels in animal models, similar to established benzodiazepines like diazepam .

Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated through various models. For instance, in a study utilizing the pentylenetetrazol (PTZ) method to induce seizures in mice, certain derivatives of benzodiazepines demonstrated significant protective effects against convulsions. The results indicated that modifications in the benzodiazepine structure could enhance anticonvulsant activity .

Study on Anticonvulsant Activity

A recent study synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The compounds were tested at various dosages, revealing that some derivatives provided up to 80% protection against seizures at doses as low as 0.4 mg/kg .

CompoundDose (mg/kg)Protection (%)
Compound A0.480
Compound B2080
Compound C3080

This table illustrates the efficacy of different synthesized derivatives in providing anticonvulsant protection.

Antimicrobial Properties

In addition to its neurological applications, research has explored the antimicrobial properties of this compound. Studies have shown that certain benzodiazepine derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Q & A

Q. What methodologies assess the environmental impact and ecotoxicity of this compound?

  • Guidelines : Follow OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction). EC₅₀ values >10 mg/L classify it as "low toxicity," but metabolite accumulation (e.g., nitro derivatives) may require extended testing .

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